![molecular formula C19H11NO4S B14280208 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 120973-48-0](/img/structure/B14280208.png)
5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione: belongs to the thiazole family, which is a class of heterocyclic organic compounds. Thiazoles feature a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound’s structure includes a benzofuran ring fused with a thiazolidine ring, resulting in its unique properties .
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazolidine ring. The benzoyl group is then introduced to yield the final product.
Reaction Conditions::Starting Material: Benzofuran-2-carboxylic acid
Reagents: Thiosemicarbazide, benzoyl chloride
Catalyst: Acidic conditions (e.g., sulfuric acid)
Temperature: Typically at reflux
Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
Reactivity::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Benzoyl Chloride: Used for introducing the benzoyl group.
Thiosemicarbazide: Key in forming the thiazolidine ring.
Major Products:: The main product is 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: It exhibits antimicrobial, antifungal, and antitumor properties.
Chemistry: As a versatile building block for designing new molecules.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While unique, this compound shares similarities with other thiazoles, such as sulfathiazole, Ritonavir, and Abafungin . Its distinct structure sets it apart in terms of reactivity and applications.
Propiedades
Número CAS |
120973-48-0 |
|---|---|
Fórmula molecular |
C19H11NO4S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
5-[(2-benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H11NO4S/c21-17(12-4-2-1-3-5-12)15-10-13-8-11(6-7-14(13)24-15)9-16-18(22)20-19(23)25-16/h1-10H,(H,20,22,23) |
Clave InChI |
UCESDIRDMRTRHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=C4C(=O)NC(=O)S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)

![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
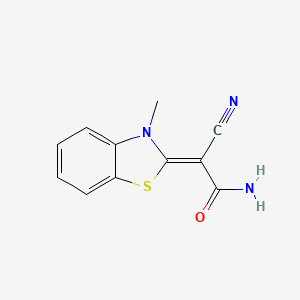
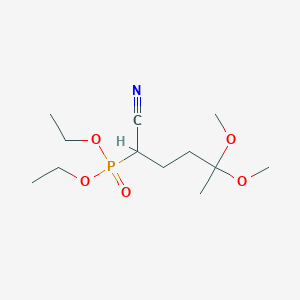
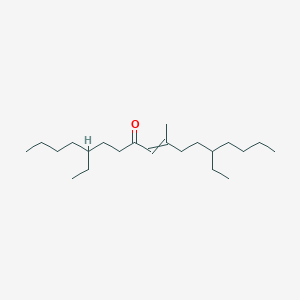
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
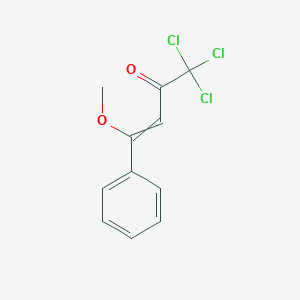

![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)
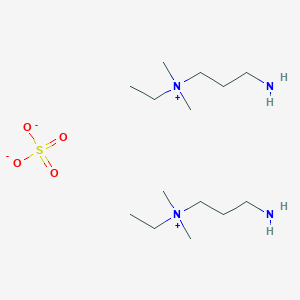

![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
